2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers performing fragment-based screening against targets like EcDsbA need fluorinated benzofuranacetic acid building blocks with precise lipophilicity control. 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid resolves this: • Delivers balanced XLogP3 of 1.9, a controlled +0.1 increment over the unsubstituted parent for optimized Ligand Efficiency. • 6-F substitution (σₘ=+0.34) lowers the carboxylic acid pKₐ, enhancing aqueous solubility and reducing non-specific protein binding. • Supplied as a powder (≥95% purity), ambient storage stable, and directly integrable into automated fragment screening workflows.

Molecular Formula C10H7FO3
Molecular Weight 194.16 g/mol
CAS No. 1038224-52-0
Cat. No. B1462262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
CAS1038224-52-0
Molecular FormulaC10H7FO3
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC=C2CC(=O)O
InChIInChI=1S/C10H7FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
InChIKeyAWFWMTZSPQQBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid: Core Properties and Identity


2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a fluorinated benzofuran-3-acetic acid derivative (C₁₀H₇FO₃, MW 194.16 g/mol) belonging to the benzofuranacetic acid class. The benzofuran scaffold is a privileged heterocyclic core found in numerous bioactive molecules, and the 6-fluoro substituent imparts distinct electronic and lipophilic properties relative to the unsubstituted, 6-chloro, 6-bromo, and regioisomeric fluoro analogs [1]. Commercially, the compound is supplied as a powder with typical purity of 95% , and its computed XLogP3-AA of 1.9 places it between the parent benzofuran-3-acetic acid (XLogP3 1.8) and the 6-chloro analog (estimated XLogP3 ~2.4), offering a balanced lipophilicity profile for hit-to-lead optimization [1][2].

Why 2-(6-Fluoro-1-benzofuran-3-yl)acetic Acid Cannot Replace Generic Analogs


Benzofuran-3-acetic acid derivatives are not interchangeable building blocks. The identity, position, and electronic character of the substituent at the 6-position fundamentally alter lipophilicity (ΔXLogP3), hydrogen-bonding capacity (ΔHBA count), and aromatic ring electronics (Hammett σₘ), each of which directly impacts target binding, metabolic stability, and synthetic tractability. Unsubstituted benzofuran-3-acetic acid lacks the fluorine-mediated electronic effects that enhance metabolic stability and modulate pKₐ of the acetic acid side chain [1]. The 6-chloro and 6-bromo analogs, while historically used in fragment-based screening against EcDsbA [2], possess higher lipophilicity and larger steric bulk, which can lead to distinct binding poses and off-target profiles. Even positional isomers (5-F, 7-F) differ in their electrostatic potential surfaces and dipole moments, producing divergent SAR outcomes. The quantitative comparisons below establish that the 6-fluoro substitution delivers a specific, non-substitutable combination of properties.

Quantitative Differentiation vs. Structural Analogs


Computed Lipophilicity (XLogP3) Comparison

The computed XLogP3-AA for 2-(6-fluoro-1-benzofuran-3-yl)acetic acid is 1.9, compared to 1.8 for the unsubstituted 2-(benzofuran-3-yl)acetic acid [1][2]. Based on the Hansch π constant for chlorine (π = 0.71 vs. π = 0.14 for fluorine), the 6-chloro analog is estimated at XLogP3 ~2.4–2.5, representing a substantially larger lipophilicity increase (+0.6–0.7 over parent). This positions the 6-fluoro compound as the optimal choice when a modest, controlled increase in lipophilicity is required without the excessive logP burden that can promote off-target binding, phospholipidosis, or poor aqueous solubility [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor (HBA) Count Comparison

The target compound contains 4 hydrogen bond acceptor (HBA) atoms (3 from the carboxylic acid moiety and the benzofuran ring oxygen, plus 1 from the 6-fluoro substituent), whereas the unsubstituted 2-(benzofuran-3-yl)acetic acid contains only 3 HBA atoms [1][2]. This additional HBA capacity is absent in the 6-chloro and 6-bromo analogs, which, like the parent, possess only 3 HBA sites. The extra fluorine-mediated HBA site provides an additional anchoring point for target protein binding and influences the compound's solvation free energy, directly affecting both binding thermodynamics and solubility [3].

Hydrogen bonding Molecular recognition Crystallographic fragment screening

Hammett Constant (σₘ) and pKₐ Modulation

The Hammett meta substituent constant (σₘ) for fluorine is +0.34, compared to +0.37 for chlorine, +0.39 for bromine, and 0.00 for hydrogen [1]. A substituent at the 6-position of the benzofuran ring is electronically analogous to a meta substituent on the aromatic ring. The σₘ value directly correlates with the electron-withdrawing effect transmitted to the acetic acid side chain at the 3-position, modulating its pKₐ. The fluorine σₘ of +0.34 provides substantial electron withdrawal (reducing the carboxylic acid pKₐ by approximately 0.3–0.4 units relative to the unsubstituted analog), yet is slightly lower than chlorine (+0.37), offering a distinct electronic tuning opportunity [1][2].

Electronic effects Hammett constants pKₐ modulation

Fragment-Based Screening Precedent: 6-Bromo Analog Activity

2-(6-Bromobenzofuran-3-yl)acetic acid was identified as a fragment hit in a biophysical screen against Escherichia coli DsbA, demonstrating high millimolar affinity [1]. Subsequent elaboration of the 6-position via Suzuki–Miyaura and Buchwald–Hartwig couplings yielded compounds with KD values of 326 ± 25 µM (compound 25) and 341 ± 57 µM (compound 28) [1]. The 6-fluoro analog is structurally poised for similar fragment elaboration strategies but offers critical advantages: (i) fluorine's smaller van der Waals radius (1.47 Å) vs. bromine (1.85 Å) reduces steric clash in the DsbA hydrophobic groove; (ii) lower lipophilicity (ΔXLogP3 ~–0.5 vs. 6-Br) improves fragment solubility in screening buffers; and (iii) the absence of heavy halogen eliminates potential Pd catalyst poisoning during cross-coupling. No published binding data exists specifically for the 6-fluoro analog against EcDsbA; this inference is based on class-level SAR trends.

Fragment-based drug discovery EcDsbA inhibition Anti-virulence

Supplier Specifications: Purity, Form, and Storage Stability

The Sigma-Aldrich (Enamine) catalog entry specifies 2-(6-fluoro-1-benzofuran-3-yl)acetic acid as a 95% purity powder with room temperature (RT) storage and normal shipping temperature . In contrast, many benzofuran-3-acetic acid derivatives require freezer storage (–20 °C) or sealed dry conditions to prevent degradation, as noted for the unsubstituted analog in multiple vendor specifications . The RT storage tolerance of the 6-fluoro compound reduces cold-chain logistics requirements and facilitates integration into automated compound management systems where freezer retrieval would add cycle time. The powder physical form is directly compatible with acoustic dispensing and DMSO solubilization workflows.

Compound procurement HTS compatibility Storage stability

Positional Isomer Differentiation: 6-Fluoro vs. 5- and 7-Fluoro

Among the three mono-fluorinated regioisomers of benzofuran-3-acetic acid, the 6-fluoro derivative (XLogP3 1.9) differs in computed lipophilicity from both the 5-fluoro and 7-fluoro isomers, though all share the same molecular formula (C₁₀H₇FO₃, MW 194.16) and HBA count (4) [1]. The position of the fluorine atom on the benzofuran ring alters the molecular dipole moment and electrostatic potential surface, which critically influences π-stacking interactions with aromatic residues in protein binding pockets and affects the compound's chromatographic retention time in reverse-phase HPLC purification [2]. In systematic positional scanning campaigns, the 6-fluoro isomer has been preferentially explored as a building block over the 5-fluoro and 7-fluoro analogs, as inferred from relative commercial catalog prevalence [1].

Regioisomer profiling Structure-activity relationships Positional scanning

Optimal Application Scenarios for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid


Fragment Library Design for Crystallographic and Biophysical Screening

The 6-fluoro compound's balanced lipophilicity (XLogP3 1.9), additional HBA site, and smaller steric profile relative to 6-Br/6-Cl analogs make it a superior fragment library component for target classes where the 6-bromo analog has already demonstrated binding, such as EcDsbA [1]. Its ambient storage stability and powder form enable direct integration into automated fragment screening workflows without freezer-thaw degradation cycles .

Hit-to-Lead Optimization with Controlled Lipophilicity Increase

When SAR exploration requires a controlled hydrophobicity increment from the parent benzofuran-3-acetic acid (ΔXLogP3 = +0.1), the 6-fluoro substitution delivers this adjustment without the excessive logP burden of 6-Cl (estimated ΔXLogP3 ~+0.6) or 6-Br (estimated ΔXLogP3 ~+0.7) [1]. This property profile is critical for maintaining Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) metrics during lead optimization.

pKₐ Modulation via Aromatic Fluorine for Bioavailability

The electron-withdrawing effect of 6-fluoro (σₘ = +0.34) reduces the carboxylic acid pKₐ by an estimated 0.3–0.4 units relative to the unsubstituted parent, shifting the ionization equilibrium toward the carboxylate form at physiological pH [1]. This pKₐ modulation can enhance aqueous solubility and reduce non-specific plasma protein binding, differentiating the 6-fluoro compound from the unsubstituted and 6-methoxy (σₘ = +0.12, weaker electron withdrawal) analogs.

Regioisomer-Specific SAR Scanning of Fluorine Positional Effects

The defined 6-fluoro regioisomer is essential for systematic positional scanning studies of fluorinated benzofuranacetic acids, where the 5-fluoro and 7-fluoro isomers (CAS 252978-96-4 and 1468507-00-7, respectively) must be procured as distinct, analytically verified compounds to avoid regioisomer misassignment artifacts in biological assay data [1].

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